molecular formula C26H22F3N5O2S B2769276 N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-81-1

N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2769276
M. Wt: 525.55
InChI Key: XGFOKDSNNVQUSU-UHFFFAOYSA-N
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Description

N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H22F3N5O2S and its molecular weight is 525.55. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Potential Applications

Heterocyclic compounds, which include structures similar to N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide, are of significant interest in the development of new pharmaceuticals due to their diverse pharmacological properties. For instance, the synthesis and investigation of N-substituted benzamides and their derivatives have shown potential as selective class III agents for cardiac electrophysiological activity, indicating the importance of such compounds in developing treatments for arrhythmias (Morgan et al., 1990). This highlights the broader relevance of studying complex benzamide derivatives for therapeutic purposes.

Synthetic Pathways and Chemical Analysis

The exploration of synthetic pathways and the chemical analysis of similar compounds provide insights into their potential applications and the mechanisms behind their activities. Studies focusing on the synthesis of various heterocyclic compounds, including thiazoles, triazoles, and oxazolines, contribute to understanding the chemical behavior and reactivity of these molecules, which is crucial for their application in drug development and other areas of chemical research (Pfoertner et al., 1985). Such research underscores the importance of synthetic chemistry in creating novel compounds with potential therapeutic effects.

Biological Activity and Pharmacological Potential

The biological activity of heterocyclic compounds, including their role as inhibitors of specific enzymes or their cytotoxicity against cancer cell lines, is a key area of interest. For example, the design and synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides have been explored for their selective class III electrophysiological activity, illustrating the potential of such compounds in addressing cardiac issues (Morgan et al., 1990). Additionally, the study of metabolites of related compounds in clinical settings, such as in patients with chronic myelogenous leukemia, sheds light on the metabolic pathways and the pharmacokinetics of these molecules, which is crucial for their development as medications (Gong et al., 2010).

properties

IUPAC Name

N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O2S/c1-17-7-5-11-20(13-17)31-23(35)16-37-25-33-32-22(15-30-24(36)18-8-3-2-4-9-18)34(25)21-12-6-10-19(14-21)26(27,28)29/h2-14H,15-16H2,1H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFOKDSNNVQUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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